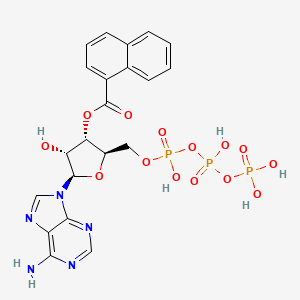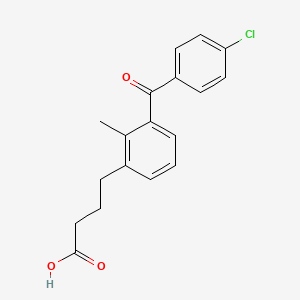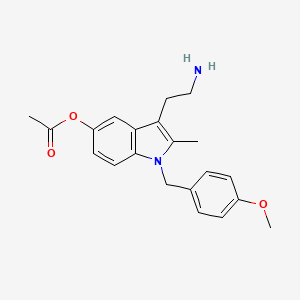
Hydroxindasate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxindasate is a serotonin antagonist and diuretic agent. Hydroxyindasate was never marketed.
Aplicaciones Científicas De Investigación
Neurotoxicity and Parkinson's Disease Modeling
6-Hydroxydopamine (6-OHDA) as a Model for Parkinson’s Disease : 6-OHDA is a neurotoxin commonly used to simulate Parkinson’s disease in animal models. It's known to induce neurodegeneration through oxidative stress, neuroinflammation, and apoptotic neuronal death, closely mirroring the cellular processes involved in Parkinson's disease. This understanding is crucial for identifying therapeutic targets for Parkinson’s disease (Hernandez-Baltazar, Zavala-Flores, & Villanueva-Olivo, 2017).
Mechanisms of 6-OHDA Neurotoxicity : The study of 6-OHDA has revealed insights into its neurotoxicity mechanisms, such as mitochondrial dysfunction, activation of caspases, and oxidative stress. These insights contribute to understanding Parkinsonian neurodegeneration and may inform therapeutic strategies (Hanrott, Gudmunsen, O'Neill, & Wonnacott, 2006).
Neuroprotection and Cellular Mechanisms
Neuroprotective Effects : Research on compounds like SCM198 has demonstrated potential neuroprotective effects against 6-OHDA-induced toxicity. These findings indicate possible therapeutic strategies for neurodegenerative diseases such as Parkinson's disease (Shi, Hong, Liu, Zhang, & Zhu, 2011).
Structural and Physicochemical Research : Hydrogels have been investigated for their applications in biomedical fields, including their use in drug and gene delivery, tissue engineering, and immunotherapies. Their properties, such as high absorbency and flexibility, make them suitable for various medical applications (Li, Ning, Ren, & Liao, 2018).
Biochemical and Cellular Studies : Studies on compounds like nephrocizin have explored their protective effects against neurotoxicity in cell models, highlighting the potential for dietary antioxidants in neurodegenerative disease interventions (Lin, Chen, Tseng, Lee, & Chen, 2012).
Propiedades
Número CAS |
7008-14-2 |
|---|---|
Nombre del producto |
Hydroxindasate |
Fórmula molecular |
C21H24N2O3 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
[3-(2-aminoethyl)-1-[(4-methoxyphenyl)methyl]-2-methylindol-5-yl] acetate |
InChI |
InChI=1S/C21H24N2O3/c1-14-19(10-11-22)20-12-18(26-15(2)24)8-9-21(20)23(14)13-16-4-6-17(25-3)7-5-16/h4-9,12H,10-11,13,22H2,1-3H3 |
Clave InChI |
FEPRMHVEXSXGPN-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1CC3=CC=C(C=C3)OC)C=CC(=C2)OC(=O)C)CCN |
SMILES canónico |
CC1=C(C2=C(N1CC3=CC=C(C=C3)OC)C=CC(=C2)OC(=O)C)CCN |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



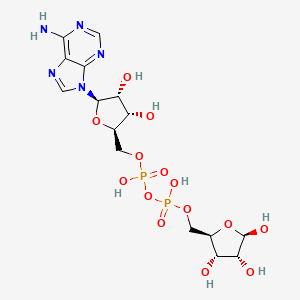
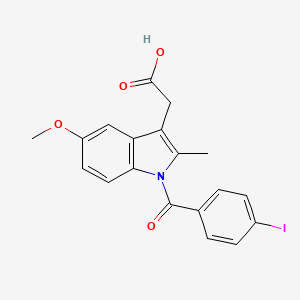
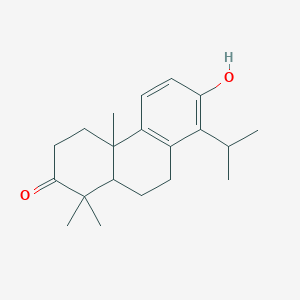
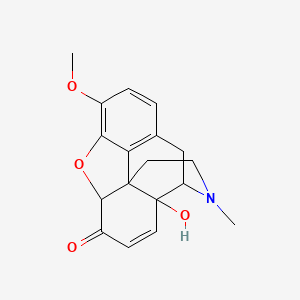
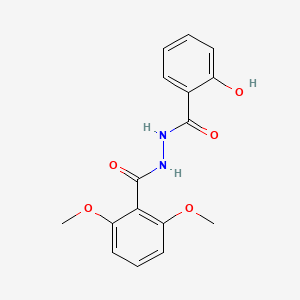
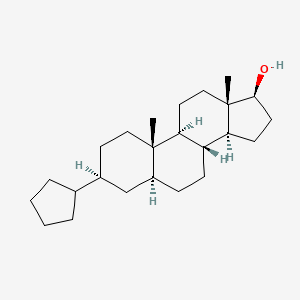
![N1-[3-(butylcarbamoyl)-5-(2,5-dihydro-1H-imidazol-2-yl)phenyl]-N4-[3-(butylcarbamoyl)-5-(4,5-dihydro-1H-imidazol-2-yl)phenyl]terephthalamide](/img/structure/B1212999.png)
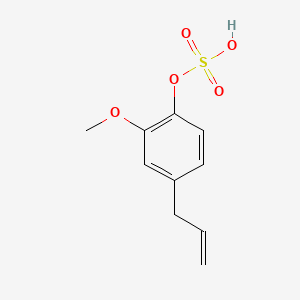

![N-[2-chloro-4-fluoro-5-[4-(3-fluoropropyl)-5-oxotetrazol-1-yl]phenyl]ethanesulfonamide](/img/structure/B1213003.png)
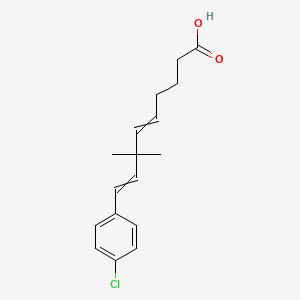
![[2-[(3S,5S,8S,10S,13S,14S,16S,17R)-3-acetyloxy-17-hydroxy-10,13,16-trimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1213005.png)
